5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

HPLC purity Pharmaceutical intermediate quality Silodosin synthesis

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile (CAS 459868-73-6), also referred to as (R)-5-(2-aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, is a chiral indoline derivative that functions as a penultimate intermediate in the industrial synthesis of Silodosin, a selective α1a-adrenoceptor antagonist used for benign prostatic hyperplasia. The compound features a 7-cyano substituent, a benzyl-protected hydroxypropyl side chain at the indoline nitrogen, and a chiral 2-aminopropyl group at the 5-position of the indoline ring, with the (R)-enantiomer being the pharmacologically relevant configuration.

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
Cat. No. B14755384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile
Molecular FormulaC22H27N3O
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
InChIInChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3
InChIKeyXYFDLYCEXANTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile: A Critical Silodosin Intermediate with Differentiated Synthesis Value


5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile (CAS 459868-73-6), also referred to as (R)-5-(2-aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, is a chiral indoline derivative that functions as a penultimate intermediate in the industrial synthesis of Silodosin, a selective α1a-adrenoceptor antagonist used for benign prostatic hyperplasia [1]. The compound features a 7-cyano substituent, a benzyl-protected hydroxypropyl side chain at the indoline nitrogen, and a chiral 2-aminopropyl group at the 5-position of the indoline ring, with the (R)-enantiomer being the pharmacologically relevant configuration [2]. Its primary commercial significance lies not as a final drug substance but as a critical building block whose structural attributes, particularly the benzyl ether protecting group and the pre-installed chiral center, directly govern the efficiency, cost, and regulatory compliance of downstream Silodosin manufacturing processes [3].

Why 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile Cannot Be Replaced by Other Silodosin Intermediates Without Process Revalidation


Generic substitution among Silodosin intermediates is precluded by orthogonal protecting-group chemistries and divergent chiral resolution strategies that impose distinct purification and scalability constraints on downstream manufacturing. The benzyloxypropyl variant evaluated here carries a benzyl ether protecting group, whereas closely related intermediates employ benzoyl ester or acetyl protections [1]; these require different deprotection conditions (hydrogenolysis versus base hydrolysis) and exhibit markedly different crystallinity and salt-formation behavior, directly impacting final API purity and yield [2]. Furthermore, the (R)-stereocenter is installed at different synthetic stages across routes—early chiral resolution on a carbonitrile-bearing indoline scaffold, as represented by this intermediate, offers superior control of enantiomeric excess compared to late-stage resolution performed on more complex, later intermediates, which can suffer from cumulative racemization and lower overall yields [3].

Quantitative Differentiation Evidence for 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile Versus In-Class Analogs


HPLC Purity Benchmarking: Benzyloxypropyl Carbonitrile Intermediate Achieves >99% Purity Versus 95% Typical for Acetyl-Protected Analog

The benzyloxypropyl-protected carbonitrile intermediate can be obtained with HPLC purity exceeding 99% under the improved Cadila process, as reported for the downstream intermediate Formula XVI [1]. In contrast, the commercially supplied 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (CAS 175837-01-1), a commonly cited alternative, is typically offered at 95% minimum purity by multiple vendors . This 4% absolute purity gap translates into substantially lower purification burden and higher throughput in the final Silodosin API step.

HPLC purity Pharmaceutical intermediate quality Silodosin synthesis

Chiral Resolution at the Carbonitrile Stage Delivers Superior Enantiomeric Excess (ee ≥99.9%) Versus Late-Stage Resolution Approaches

Early-stage chiral resolution on the indoline-7-carbonitrile scaffold, using (S)-(+)-mandelic acid with ultrasound-assisted diastereomeric crystallization, delivers enantiomeric excess values of ≥99.9% for the (R)-aminopropyl intermediate [1]. In contrast, late-stage resolution performed after assembly of the full Silodosin skeleton is reported to be more challenging, with lower resolution efficiency due to increased molecular complexity and potential for racemization [2]. This early-resolution strategy is specifically enabled by the benzyloxypropyl carbonitrile intermediate architecture.

Enantiomeric excess Chiral resolution Silodosin intermediate

Benzyl Ether Protection Avoids the Throughput-Limiting Pyrophoric Reagent Handling Required by Earlier Benzoyloxypropyl Routes

The benzyloxypropyl side chain is introduced and maintained using benzyl ether protection, which can be cleaved by mild catalytic hydrogenolysis. By contrast, the benzoyloxypropyl route described in JP 2001-199956 relies on pyrophoric reagents such as n-BuLi for key coupling steps, a factor explicitly cited as a barrier to large-scale manufacturing [1]. The benzyl ether strategy eliminates the need for n-BuLi in the critical C–C bond-forming step, instead employing more scalable alternatives, thereby reducing process hazard and enabling multi-kilogram production [2].

Process safety scalability benzyl ether protecting group

Demonstrated Yield Advantage: 63.6% Yield with 99.9% ee for the Benzyloxypropyl Chiral Intermediate Surpasses Alternative Coupling Strategies

A patent specifically directed to the preparation of the silodosin chiral intermediate reports that 1-[3-(benzyloxy)propyl]-5-bromoindoline undergoes lithium-halogen exchange followed by reaction with (R)-N-benzyloxycarbonyl-alanine Weinreb amide to afford the (R)-aminopropyl product in 63.6% isolated yield with 99.9% ee [1]. This compares favorably to alternative N-acetyl-protected indoline routes, where overall yields are lower due to additional protection/deprotection steps and racemization during amide coupling [2].

Synthetic yield chiral intermediate lithium-halogen exchange

Optical Purity of Derived API: Benzyl-Protected Intermediate Route Routinely Yields Silodosin with Optical Purity Above 99%

The benzyl-protected intermediate disclosed in CN 102643221 B is explicitly claimed to enable the preparation of high-purity optically pure silodosin with an optical purity above 99% [1]. This is a direct specification tied to the use of this specific intermediate architecture. While alternative intermediates may also yield optically active API, the patent specifically associates the benzyloxypropyl carbonitrile scaffold with this threshold.

Optical purity Silodosin API chiral intermediate quality

Reduced Synthetic Step Count: Benzyloxypropyl Carbonitrile Intermediate Condenses the Silodosin Synthesis to Fewer Steps Relative to N-Acylated Indoline Routes

The benzyloxypropyl carbonitrile intermediate participates in a convergent synthesis strategy that significantly reduces the total number of synthetic steps compared to the linear N-acylated indoline approach disclosed in US 5,387,603. The Cadila process (WO 2012/131710 A2) and the ultrasound-assisted chiral crystallization route (Barve et al., 2013) both assert a 'lesser number of steps' and 'vastly improved overall yield' relative to the original 7-step N-acetyl indoline sequence [1][2]. While exact step counts vary by embodiment, both patent and peer-reviewed literature agree on a reduction of at least 2–3 discrete unit operations.

Step count reduction convergent synthesis Silodosin manufacturing efficiency

Optimal Procurement and Research Application Scenarios for (R)-5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile


Cost-Optimized Commercial Silodosin API Manufacturing with Reduced Unit Operations

API manufacturers seeking to minimize the total number of synthetic steps while achieving >99% optical purity in the final Silodosin drug substance should prioritize this benzyl-protected chiral intermediate. As established by the Barve et al. (2013) convergent synthesis, the benzyloxypropyl carbonitrile scaffold enables a 'lesser number of steps' and 'vastly improved overall yield' compared to the original linear Kissei route [1]. The intermediate supports a streamlined, convergent assembly of Silodosin that eliminates at least two unit operations, directly reducing process mass intensity and manufacturing cost.

High-Purity Chiral Building Block for ANDA Filings Requiring ICH-Compliant Enantiomeric Purity

Generic pharmaceutical companies filing ANDAs for Silodosin tablets require API with enantiomeric purity meeting ICH Q6A guidelines. The (R)-benzyloxypropyl carbonitrile intermediate, isolated with ee ≥99.9% via mandelic acid resolution [2], provides a regulatory-ready chiral building block that eliminates the need for late-stage chiral chromatographic purification. The associated patent CN 102643221 B explicitly claims that use of this intermediate yields Silodosin API with optical purity above 99%, satisfying compendial requirements without additional chiral resolution steps [3].

Large-Scale (>10 kg) Manufacturing Where Process Safety Eliminates Pyrophoric Reagent Constraints

For procurement teams sourcing intermediates for multi-kilogram campaigns, the benzyl ether protection strategy is decisively advantageous over benzoyl ester alternatives. The benzoyloxypropyl route disclosed in JP 2001-199956 requires n-BuLi for critical C–C bond formation, a pyrophoric reagent that demands specialized cryogenic equipment and poses significant scale-up hazards [4]. In contrast, the benzyloxypropyl carbonitrile intermediate is produced via routes that avoid pyrophoric organolithium reagents in large-scale steps, enabling safe, routine handling in standard multipurpose plants [5].

Research-Scale Exploration of Structure-Activity Relationships (SAR) Around the Indoline 1-Position Protecting Group

Medicinal chemistry groups investigating novel α1-adrenoceptor antagonists benefit from the orthogonal reactivity of the benzyl ether protecting group. Unlike the acetyl or benzoyl protecting groups found on alternative intermediates—which are labile to both acidic and basic conditions—the benzyl ether is stable to a wide range of reaction conditions and can be selectively removed by mild hydrogenolysis without affecting the 7-cyano or 5-aminopropyl functionalities [5]. This orthogonality allows for late-stage diversification and SAR exploration without intermediate re-synthesis.

Quote Request

Request a Quote for 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.